(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acrylamide
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Overview
Description
(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acrylamide is an organic compound that features a furan ring and a thiomorpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acrylamide typically involves the following steps:
Formation of the furan-2-yl intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Thiomorpholine incorporation: The thiomorpholine ring can be introduced via nucleophilic substitution reactions.
Acrylamide formation: The final step involves the coupling of the furan-2-yl and thiomorpholinoethyl intermediates with an acrylamide moiety under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The thiomorpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA (meta-Chloroperoxybenzoic acid) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones or other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acrylamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The furan and thiomorpholine moieties could play a role in binding to the target, while the acrylamide group may participate in covalent interactions.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)ethyl)acrylamide: Lacks the thiomorpholine ring.
(E)-3-(furan-2-yl)-N-(2-(thiomorpholinoethyl)acrylamide: Lacks the second furan ring.
(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-morpholinoethyl)acrylamide: Contains a morpholine ring instead of a thiomorpholine ring.
Uniqueness
(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acrylamide is unique due to the presence of both furan and thiomorpholine rings, which may confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c20-17(6-5-14-3-1-9-21-14)18-13-15(16-4-2-10-22-16)19-7-11-23-12-8-19/h1-6,9-10,15H,7-8,11-13H2,(H,18,20)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKTWPKTOHUAPO-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)C=CC2=CC=CO2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCN1C(CNC(=O)/C=C/C2=CC=CO2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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